Decoding DDD86481 (Zelenirstat): Mechanism of Action and Technical Workflows for NMT Inhibition
Decoding DDD86481 (Zelenirstat): Mechanism of Action and Technical Workflows for NMT Inhibition
As a Senior Application Scientist specializing in targeted protein modification and metabolic profiling, I have observed that the transition of a compound from a phenotypic hit to a first-in-class clinical candidate requires a rigorous, mechanistically sound foundation. DDD86481—clinically designated as Zelenirstat or PCLX-001—represents a masterclass in this paradigm.
Originally synthesized by the University of Dundee Drug Discovery Unit for the treatment of African sleeping sickness 1, this small molecule has been successfully repositioned into precision oncology. It is currently in Phase 1/2 clinical trials for acute myeloid leukemia (AML), B-cell lymphomas, and solid tumors 23. This whitepaper deconstructs the structural biology, dual-axis mechanism of action, and the self-validating experimental protocols required to study DDD86481 in the laboratory.
Molecular Architecture of Target Engagement
N-myristoyltransferases (NMT1 and NMT2) are enzymes that catalyze the covalent attachment of a 14-carbon saturated fatty acid (myristate) from myristoyl-CoA to the N-terminal glycine residue of nascent proteins [[4]](). This modification is an absolute requirement for the membrane anchoring and functional conformation of over 200 human proteins 4.
DDD86481 acts as a highly potent, competitive inhibitor at the peptide-binding pocket of NMT. Molecular dynamics simulations and docking studies reveal the causality behind its single-digit nanomolar potency: the molecule forms a highly stable salt bridge with the negatively charged C-terminus of the NMT enzyme 5. This electrostatic lock prevents the nucleophilic attack of the substrate's N-terminal amino group on the thioester bond of myristoyl-CoA, completely halting the catalytic cycle 5.
The Dual-Axis Mechanism of Action
The downstream consequence of NMT inhibition by DDD86481 is biphasic, simultaneously collapsing oncogenic signaling and mitochondrial metabolism 62.
Axis 1: Disruption of Src Family Kinases (SFKs) & The N-Degron Pathway
Many oncogenes encode proteins that require myristoylation, including Src Family Kinases (SFKs like Lyn, Fyn, Blk, and c-Src) 2 [[4]](). When DDD86481 blocks NMT, these nascent proteins fail to acquire their lipid anchor. Consequently, they expose their unshielded N-terminal glycine residue. This exposed residue acts as a degradation signal recognized by the glycine-specific N-degron pathway , leading to rapid ubiquitination and proteasomal degradation 24. The physical loss of SFKs extinguishes B-cell receptor (BCR) signaling and downstream survival cascades [[7]]().
Axis 2: Mitochondrial Complex I Collapse in Leukemia Stem Cells
A groundbreaking discovery in the MoA of DDD86481 is its profound effect on tumor metabolism. In AML, the drug blocks the myristoylation of NDUFAF4 , a critical assembly factor for mitochondrial Complex I 6. The degradation of unmyristoylated NDUFAF4 prevents Complex I formation, effectively shutting down oxidative phosphorylation (OXPHOS) and cellular respiration 6. Because Leukemia Stem Cells (LSCs) are exquisitely and uniquely dependent on OXPHOS for survival, this metabolic collapse selectively eradicates the disease-driving stem cell population 6.
Figure 1: The dual-axis mechanism of action of DDD86481, highlighting the N-degron degradation pathway.
Quantitative Profiling & Clinical Trajectory
To understand the translational potential of DDD86481, we must look at its quantitative pharmacological profile. The compound demonstrates exceptional potency and is currently advancing through clinical milestones, including Fast Track and Orphan Drug Designations by the FDA 81.
| Parameter | Specification |
| Compound Identity | DDD86481 (Zelenirstat, PCLX-001) |
| Primary Targets | Human N-myristoyltransferase 1 & 2 (NMT1/NMT2) |
| In Vitro Potency (IC50) | < 10 nM (Single-digit nanomolar affinity) 9 |
| Structural MoA | Peptide-pocket competitive; C-terminal salt bridge formation 5 |
| Key Downstream Effectors | SFKs (Lyn, Fyn, c-Src), BCR complex, NDUFAF4 (Complex I) 62 |
| Clinical Status | Phase 1/2a (AML, Relapsed/Refractory B-cell Lymphoma, Solid Tumors) 23 |
Self-Validating Experimental Workflows
To ensure data integrity, every protocol evaluating an NMT inhibitor must be designed as a self-validating system. Below are the field-proven methodologies to confirm target engagement and phenotypic causality.
Protocol A: Validation of Target Engagement via Click-Chemistry Myristoylation Assay
Causality Rationale: To prove that DDD86481 selectively inhibits myristoylation in living cells, we utilize metabolic labeling with an alkyne-tagged myristate analog (YnMyr). If the drug is on-target, the incorporation of the alkyne lipid into nascent proteins will be competitively blocked 2.
Figure 2: Workflow for the Click-Chemistry based Myristoylation Assay.
Step-by-Step Methodology:
-
Pre-incubation: Treat AML cells (e.g., MV4-11) with varying concentrations of DDD86481 (1 nM to 1 µM) or DMSO vehicle for 1 hour. Why: This establishes target occupancy before the introduction of the competing lipid probe.
-
Metabolic Labeling: Pulse the cells with 10 µM alkynyl-myristate for 4–6 hours.
-
Lysis: Wash cells in cold PBS and lyse in a buffer containing 1% SDS. Why: 1% SDS is critical to fully denature the proteins, exposing the sterically hindered alkyne tags for the subsequent click reaction.
-
Click Chemistry: Perform a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding TAMRA-azide (fluorophore), CuSO4, TCEP (reducing agent), and TBTA (ligand). React for 1 hour at room temperature.
-
Detection: Resolve the proteome via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon) at 532 nm. Self-Validation Checkpoint: A successful assay will show a robust fluorescent banding pattern in the vehicle control, which dose-dependently disappears in the DDD86481-treated lanes, confirming on-target lipid inhibition.
Protocol B: Metabolic Profiling of OXPHOS Inhibition (Seahorse XF)
Causality Rationale: To establish the causal link between NMT inhibition and mitochondrial collapse in LSCs, we measure the Oxygen Consumption Rate (OCR). Because the degradation of NDUFAF4 requires time (protein turnover), acute injection of DDD86481 should have no effect, while a 24-hour pre-incubation will show profound OXPHOS suppression 6.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Plate AML cells in a Seahorse XF96 microplate. Treat with DDD86481 (IC50 concentration) for 24 hours prior to the assay.
-
Assay Execution: Run the standard Seahorse XF Cell Mito Stress Test. Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).
-
Analysis: Quantify basal respiration and maximal respiratory capacity. Self-Validation Checkpoint: If DDD86481 is acting specifically via NDUFAF4 degradation (translation-dependent) rather than acting as a direct mitochondrial toxin, acute injection of the drug during the Seahorse run will yield no immediate drop in OCR, whereas the 24-hour pre-treated cells will exhibit a collapsed maximal respiration.
References
-
Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors. Reportable News. 9
-
Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics. Reportable News. 6
-
Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics - AACR Journals. 2
-
A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. PMC - NIH. 4
-
Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders. Google Patents. 7
-
Pacylex Pharmaceuticals Announces the First Acute Myeloid Leukemia (AML) Patient Dosed with Zelenirstat In a New Phase 1/2 Clinical Trial. BioSpace. 3
-
FDA Grants Orphan Drug Designation to PCLX-001 for AML. OncLive. 8
-
Repurposed drug shows potential as leukaemia treatment. University of Dundee, UK. 1
-
Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. DDG Pharmfac. 5
Sources
- 1. dundee.ac.uk [dundee.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biospace.com [biospace.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Pacylex - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 7. WO2022082306A1 - Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders - Google Patents [patents.google.com]
- 8. onclive.com [onclive.com]
- 9. Pacylex - Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors [pacylex.reportablenews.com]
